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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

A comprehensive analysis of the spectroscopic properties of 3-Aminobiphenyl is crucial for its
identification, characterization, and application in research and development. This technical
guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a
workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobiphenyl.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.55-7.52 m H-2', H-6'

7.41-7.37 m H-3', H-5'

7.31-7.27 m H-4'

7.20 t 7.8 H-5

6.95 d 7.8 H-6

6.88 S H-2

6.69 d 7.8 H-4

3.70 s (broad) NH:2

Solvent: CDCIs, Reference: TMS (& = 0.00 ppm)

« 13 1

Chemical Shift (8) ppm Assignment
146.6 C-3
142.8 Cc-1
141.5 C-1
129.5 C-5
128.7 C-3, C-5
127.2 Cc-2', C-6'
127.2 c-4
117.6 C-6
114.2 C-2
113.8 C-4
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Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)

Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3438, 3355 Strong symmetric)
3031 Medium Aromatic C-H stretch
1620 Strong N-H bend (scissoring)
1599, 1480 Strong Aromatic C=C stretch
1315 Strong C-N stretch (aromatic amine)
754, 696 Strong C-H out-of-plane bend
Sample Preparation: KBr pellet
IamgA._Mass_SpgﬂmmﬂLy Data
Relative Intensity (%) Assignment
169 100 [M]* (Molecular lon)
168 80 [M-H]*
141 15 [M-H-HCN]*
115 20 [CeH7]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Approximately 10-20 mg of 3-Aminobiphenyl was accurately weighed and dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs).

» A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

e The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

e 1H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e For *H NMR, 16 scans were accumulated with a relaxation delay of 1 second.

e For 3C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation
delay of 2 seconds.

3. Data Processing:

e The raw data (Free Induction Decay - FID) was Fourier transformed.
e Phase and baseline corrections were applied to the resulting spectra.
o Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

e Approximately 1-2 mg of 3-Aminobiphenyl was ground with 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
was obtained.

e The mixture was then compressed in a pellet press under high pressure to form a thin,
transparent pellet.

2. Data Acquisition:

e Abackground spectrum of the empty sample compartment was recorded.
e The KBr pellet was placed in the sample holder of an FTIR spectrometer.
e The spectrum was recorded over the range of 4000-400 cm~* with a resolution of 4 cm™2.

Mass Spectrometry (MS)

1. Sample Introduction and lonization:
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A dilute solution of 3-Aminobiphenyl in a volatile organic solvent (e.g., methanol or
dichloromethane) was introduced into the mass spectrometer.
The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

2. Mass Analysis and Detection:

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer.
The detector measured the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound such as 3-Aminobiphenyl.
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Caption: Workflow for Spectroscopic Identification.
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 To cite this document: BenchChem. [Spectroscopic data for 3-Aminobiphenyl (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7723418#spectroscopic-data-for-3-aminobiphenyl-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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